N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazine compounds, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Triazine compounds are known to interfere with various biochemical pathways, including those involved in cell division and protein synthesis
Pharmacokinetics
Based on its structural features, it is likely to have good oral bioavailability and may be metabolized by the liver .
Result of Action
Based on its structural similarity to other triazine compounds, it may have a variety of effects, including inhibition of cell division, disruption of protein synthesis, and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3,5-dichloroaniline to form an intermediate. This intermediate is then reacted with morpholine and p-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts such as triethylamine and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its solubility and reactivity.
N2-(3,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Lacks the p-tolyl group, potentially altering its biological activity.
N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
The presence of both morpholino and p-tolyl groups in N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as enhanced solubility and specific reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O/c1-13-2-4-16(5-3-13)23-18-25-19(24-17-11-14(21)10-15(22)12-17)27-20(26-18)28-6-8-29-9-7-28/h2-5,10-12H,6-9H2,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFKVCYWQWPPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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